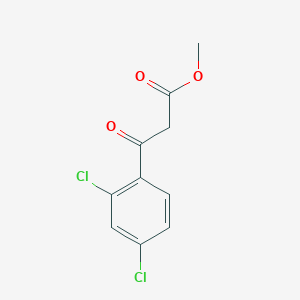

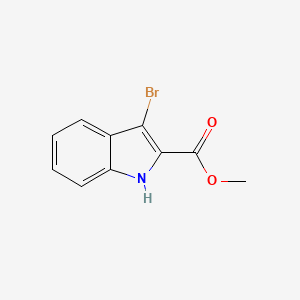

methyl 3-bromo-1H-indole-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Antiviral Applications

Methyl 3-bromo-1H-indole-2-carboxylate derivatives have been explored for their antiviral properties. For instance, certain indole derivatives have shown inhibitory activity against influenza A and other viruses . The structural framework of indoles, including the methyl 3-bromo-1H-indole-2-carboxylate, provides a platform for developing new compounds with potential antiviral applications.

Anti-inflammatory Properties

Indole derivatives are known to possess anti-inflammatory activities. The incorporation of the indole nucleus into medicinal compounds has led to the development of drugs with significant anti-inflammatory properties . Methyl 3-bromo-1H-indole-2-carboxylate could serve as a precursor for such pharmacologically active compounds.

Anticancer Research

The indole core is a common feature in many compounds with anticancer activity. Research has indicated that certain 3-bromo-indole derivatives exhibit potent anticancer properties, suggesting that methyl 3-bromo-1H-indole-2-carboxylate could be a valuable intermediate in synthesizing new anticancer agents .

Antimicrobial Activity

Indole derivatives have been studied for their antimicrobial effects. The structural diversity of indoles allows for the synthesis of various scaffolds, which can be screened for different pharmacological activities, including antimicrobial action . Methyl 3-bromo-1H-indole-2-carboxylate may contribute to the discovery of new antimicrobial drugs.

Antidiabetic Potential

The biological activity of indole derivatives extends to antidiabetic effects. By modifying the indole scaffold, researchers can synthesize compounds that may interact with biological targets relevant to diabetes management . Methyl 3-bromo-1H-indole-2-carboxylate could be instrumental in this research area.

Antimalarial Applications

Indole derivatives have also been associated with antimalarial activity. The indole nucleus is a key component in the structure of many natural compounds with antimalarial properties . Methyl 3-bromo-1H-indole-2-carboxylate might be used to develop new antimalarial agents.

Neuroprotective Effects

Indoles, including methyl 3-bromo-1H-indole-2-carboxylate, may have neuroprotective effects. The indole structure is present in many compounds that affect neurological pathways and could potentially be used in treating neurodegenerative diseases .

Plant Growth Regulation

Indole-3-acetic acid, a derivative of indole, is a well-known plant hormone. Methyl 3-bromo-1H-indole-2-carboxylate could serve as a starting material for synthesizing analogs of plant hormones, contributing to the field of plant growth and development .

Each of these applications demonstrates the versatility of methyl 3-bromo-1H-indole-2-carboxylate as a compound with a wide range of potential uses in scientific research. The indole scaffold’s ability to bind with high affinity to multiple receptors makes it an important heterocyclic compound for developing new therapeutic possibilities .

Propriétés

IUPAC Name |

methyl 3-bromo-1H-indole-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2/c1-14-10(13)9-8(11)6-4-2-3-5-7(6)12-9/h2-5,12H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSLMMQAVWOFUOM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=CC=CC=C2N1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00377401 |

Source

|

| Record name | methyl 3-bromo-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 3-bromo-1H-indole-2-carboxylate | |

CAS RN |

220664-31-3 |

Source

|

| Record name | methyl 3-bromo-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1363578.png)